molecular formula C9H20O3Si B13774194 tert-Butylacetate-trimethylsilylenol ether

tert-Butylacetate-trimethylsilylenol ether

Cat. No.: B13774194
M. Wt: 204.34 g/mol
InChI Key: STRGWMWDBCGFNL-UHFFFAOYSA-N
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Description

tert-Butyl acetate-trimethylsilylenol ether is a hybrid organic compound combining a tert-butyl acetate ester moiety with a trimethylsilyl (TMS) enol ether group. This structure confers unique physicochemical properties, such as enhanced volatility from the tert-butyl group and stabilized enolate reactivity due to the silyl protecting group. For instance, tert-butyl acetate is recognized as an industrial solvent with a molecular weight of 116.16 g/mol and a boiling point of 98°C , while trimethylsilyl enol ethers are widely used in organic synthesis for their ability to stabilize enolate intermediates under mild conditions .

Properties

Molecular Formula

C9H20O3Si

Molecular Weight

204.34 g/mol

IUPAC Name

tert-butyl 2-trimethylsilyloxyacetate

InChI

InChI=1S/C9H20O3Si/c1-9(2,3)12-8(10)7-11-13(4,5)6/h7H2,1-6H3

InChI Key

STRGWMWDBCGFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silyl Enol Ether Formation

The classical method for preparing trimethylsilyl enol ethers involves the reaction of a ketone or ester with a base to generate the enolate, followed by trapping with trimethylsilyl chloride (TMSCl). For tert-butylacetate derivatives, the process can be adapted as follows:

  • Base selection: Potassium hexamethyldisilazide (KHMDS) or triethylamine is commonly used to deprotonate the α-position of the carbonyl compound.
  • Silylation: The enolate is reacted with trimethylsilyl chloride at low temperature (0 °C to room temperature) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
  • Yield and purity: This method typically affords high yields (>90%) of the silyl enol ether with good purity after standard workup and purification.

Incorporation of tert-Butyl Acetate Moiety

The tert-butylacetate group can be introduced either by starting from tert-butyl acetate derivatives or by acylation of the silyl enol ether intermediate:

  • Direct synthesis: Using tert-butyl acetate as the carbonyl substrate, enolization and silylation yield the desired silyl enol ether.
  • Post-silylation acylation: Alternatively, selective acylation of the silyl enol ether with tert-butyl acetate derivatives under mild conditions can afford the target compound.

Asymmetric Epoxidation and Reduction Sequence

A notable method related to the preparation of tert-butyl-substituted silyl enol ethers involves the Shi asymmetric epoxidation followed by regio- and stereospecific reduction:

  • Shi asymmetric epoxidation: Using a chiral ketone catalyst derived from D-fructose and Oxone as the oxidant, silyl enol ethers undergo enantioselective epoxidation with high enantiomeric excess (ee > 90%).
  • Reduction: The epoxide intermediate is then reduced stereospecifically with borane-tetrahydrofuran (BH3-THF) or borodeuteride (BD3-THF), yielding trans-1,2-diol monosilyl ethers with high diastereoselectivity (>20:1) and enantioselectivity (up to 93% ee).
  • Stability considerations: tert-Butyldiphenylsilyl enol ethers exhibit higher stability compared to trimethylsilyl analogs, facilitating isolation and handling of intermediates.

This sequence has been demonstrated on cyclic and acyclic substrates, suggesting its applicability to tert-butylacetate-trimethylsilylenol ether synthesis with appropriate modifications.

Data Table: Representative Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Enolization and silylation Ketone + KHMDS + TMSCl, 0 °C, THF >90 N/A Standard silyl enol ether formation
Shi asymmetric epoxidation Shi catalyst (0.3 equiv), Oxone, K2CO3, 0 °C, 2 h 85-95 91-93% High enantioselectivity on silyl enol ethers
Reduction of epoxide BH3-THF (1.2 equiv), 0 °C, 1 h 90-95 >90% Regio- and stereospecific reduction
Overall two-step sequence Epoxidation + reduction ~90 ~90% Yields and ee values consistent with literature

Research Findings and Analysis

  • The use of tert-butyldiphenylsilyl groups in enol ethers enhances stability and facilitates handling of sensitive intermediates compared to trimethylsilyl groups, which are more prone to hydrolysis and decomposition.
  • The Shi asymmetric epoxidation-reduction sequence provides a robust method for preparing optically active silyl enol ether derivatives, including those bearing tert-butyl substituents.
  • The stereospecificity of the reduction step is attributed to coordination of borane to the epoxide oxygen, followed by internal hydride transfer, which has been supported by mechanistic studies using isotopically labeled reagents.
  • Functional group compatibility is broad, allowing for the synthesis of a variety of substituted silyl enol ethers, including those with ester, ether, nitrile, and halogen substituents.
  • The methodology enables the synthesis of differentiated trans-1,2-diols and related compounds with high stereochemical control, which is valuable for complex molecule synthesis.

Chemical Reactions Analysis

Alkylation and α-Functionalization

TBS-enol ethers undergo α-alkylation and vinylation under transition-metal catalysis:

Table 1: Alkylation Reactions with Dichloroacetate (DCA)

CatalystSolventTemp (°C)Yield (%)Product Type
AgOTfMeCN/Et₂O8075Trisubstituted olefin
Cu(OTf)₂THF2530Tetrasubstituted olefin
AgOTf + TMSClMeCN8069Trisubstituted olefin
  • Notable Reaction : Silver triflate (AgOTf) catalyzes α-vinylation with DCA, forming trisubstituted olefins via silyl group transfer .

Photocatalytic Allylic C–H Alkylation

A hybrid Ir(III)/collidine system enables direct allylic alkylation:

  • Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (5 mol%)

  • Base : 2,4,6-Collidine (3.0 equiv)

  • Substrate Scope : Cyclic and acyclic TBS-enol ethers (e.g., cyclohexanone derivatives yield 83–94% alkylated products)

Mechanism :

  • Photoexcitation of Ir(III) generates a strong oxidant (E₁/₂ = +1.52 V vs SCE).

  • Single-electron transfer (SET) forms a radical cation intermediate.

  • Deprotonation by collidine generates an allylic radical, which reacts with electrophiles .

Table 2: Stereoselective Outcomes

SubstrateCatalystStereochemistryYield (%)
β-Keto-tert-butyl esterLDA-TMSCl(1Z,3E)91
Cyclohexanone derivativeRhCp*Cl₂trans-β-Aryl74

Deprotection and Cleavage

TBS groups are cleaved under mild conditions:

  • Reagents : TBAF (tetrabutylammonium fluoride), NaAuCl₄, or DBU (1,8-Diazabicycloundec-7-ene)

  • Selectivity : TBS ethers are stable to aqueous base but cleaved by acids (e.g., AcOH/H₂O)

Table 3: Cleavage Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)
TBAF (1.1 equiv)THF250.595
NaAuCl₄ (5 mol%)MeOH/H₂O60288
DBU (0.1 equiv)DMSO80692

Functional Group Compatibility

TBS-enol ethers tolerate diverse functional groups during reactions:

  • Stable to : Esters, nitriles, imides, and ethers

  • Reactive sites : Enol silyl ether (nucleophilic α-carbon) and tert-butyl ester (electrophilic carbonyl)

Industrial and Synthetic Utility

  • Scalability : Reactions proceed efficiently on 0.2–1.0 mmol scales .

  • Safety : Dichloroacetate (DCA) solutions (~1 M in ether) are stable at –20°C for one week .

Scientific Research Applications

Synthesis and Reaction Mechanisms

Tert-Butylacetate-trimethylsilylenol ether can be synthesized through the silylation of enols derived from ketones or aldehydes. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) to generate the silyl enol ether efficiently.

Mechanistic Insights

  • Formation of Silyl Enol Ethers : The reaction proceeds via nucleophilic attack by the enolate on TMSCl, leading to the formation of silyl enol ethers .
  • Regioselectivity : The regioselective nature of these reactions allows for targeted modifications in synthetic pathways, particularly in complex molecule synthesis .

Applications in Organic Synthesis

This compound finds extensive use in several key areas:

Protecting Group

Silyl enol ethers act as effective protecting groups for carbonyl compounds during multi-step syntheses. They prevent unwanted reactions at the carbonyl site while allowing functionalization at other sites .

Cross-Coupling Reactions

The compound is employed in transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. For instance, it has been used successfully in direct arylation processes where it enhances reactivity and selectivity .

Asymmetric Synthesis

In asymmetric synthesis, this compound has been utilized to create chiral centers through various catalytic processes. Its ability to stabilize intermediates allows for higher yields and selectivity in enantioselective reactions .

Case Studies

Several studies illustrate the practical applications of this compound:

Synthesis of Complex Alkaloids

In a study focused on complex polypyrrole alkaloids, this compound was employed to facilitate key bond formations through silylation strategies, demonstrating its utility in synthesizing intricate natural products .

Direct Allylic C–H Alkylation

Research has shown that this compound can be effectively used in direct allylic C–H alkylation reactions, yielding high-efficiency products from various substrates . This application underscores its versatility in modern organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butylacetate-trimethylsilylenol ether involves the formation of a silyl enol ether intermediate. The silicon atom in the compound acts as an electrophile, facilitating the transfer of the silyl group to the enolizable carbonyl compound. This process is often catalyzed by bases or acids, depending on the specific reaction conditions . The molecular targets and pathways involved include the activation of the Si-H bond and the abstraction of an α-proton from the intermediate silylcarboxonium ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl Acetate vs. Other Esters

tert-Butyl acetate (TBAc) exhibits distinct properties compared to simpler esters like ethyl acetate (EtOAc) and methyl acetate (MeOAc):

Property tert-Butyl Acetate Ethyl Acetate Methyl Acetate
Molecular Formula C₆H₁₂O₂ C₄H₈O₂ C₃H₆O₂
Molecular Weight (g/mol) 116.16 88.11 74.08
Boiling Point (°C) 98 77 57
Solubility in Water Low Moderate High
Stability Hydrolytically stable Prone to hydrolysis Highly hydrolytic

The tert-butyl group in TBAc enhances steric hindrance, reducing hydrolysis rates compared to linear esters. This makes TBAc preferable in reactions requiring prolonged stability under basic or aqueous conditions .

Trimethylsilyl Enol Ether vs. Other Silyl Enol Ethers

Trimethylsilyl (TMS) enol ethers are less sterically hindered than bulkier analogs like tert-butyldimethylsilyl (TBS) enol ethers, influencing their reactivity and spectral profiles:

Property Trimethylsilyl (TMS) Enol Ether tert-Butyldimethylsilyl (TBS) Enol Ether
¹H NMR (Si–CH₃) δ 0.1–0.3 (s, 9H) δ 0.21 (s, 6H, Si–(CH₃)₂), δ 0.96 (s, 9H, t-Bu)
¹³C NMR (Si–C) δ 1–3 δ −6.6 (Si–C), 17.1 (t-Bu)
Reactivity Faster enolate formation Slower due to steric bulk
Stability Moderate High (resists protic solvents)

The TMS group facilitates rapid enolate generation in mild conditions, whereas TBS enol ethers require stronger bases but offer superior stability in acidic environments .

Hybrid Ester-Silyl Ether Derivatives

Comparisons with structurally related hybrid compounds highlight the synergistic effects of combining ester and silyl ether functionalities:

Compound Key Features Reference
tert-Butyl(dimethyl)silyl glyoxylate Combines tert-butyl silyl with glyoxylate ester; used in conjugate additions. IR: 1716 cm⁻¹ (C=O)
tert-Butyl(dimethyl)silyl cyclohexenyl ether Bulky silyl group stabilizes cyclic ethers; ¹H NMR: δ 0.27 (s, Si–CH₃)
tert-Butyl acetate-TMS enol ether Hypothesized enhanced enolate stability with moderate volatility. N/A

Q & A

Basic: What are the optimal synthetic pathways and characterization methods for tert-butylacetate-trimethylsilylenol ether?

Methodological Answer:

  • Synthesis : Silyl ethers are typically prepared under anhydrous conditions using trimethylsilyl chloride (TMSCl) or analogous reagents in the presence of a base (e.g., imidazole) to deprotonate the hydroxyl group. For tert-butylacetate derivatives, the reaction should be monitored via TLC or NMR to ensure complete silylation .
  • Characterization : Use 1^1H and 13^13C NMR to confirm silyl group incorporation (e.g., trimethylsilyl peaks at δ ~0 ppm in 1^1H NMR). FT-IR can detect Si-O-C stretching vibrations (~1000–1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: How do steric and electronic effects influence the reaction mechanisms of this compound in asymmetric catalysis?

Methodological Answer:

  • Steric Effects : The bulky tert-butyl group may hinder nucleophilic attack, requiring computational modeling (e.g., density functional theory, DFT) to map transition states. Compare activation energies for substituted vs. unsubstituted analogs .
  • Electronic Effects : Electron-withdrawing groups on the silyl ether can stabilize intermediates. Use Hammett plots or substituent constant (σ\sigma) correlations to quantify electronic contributions. Kinetic isotopic effects (KIEs) may clarify rate-determining steps .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Storage : Store in airtight, flame-resistant containers under inert gas (N2_2/Ar) to prevent peroxide formation. Maintain temperatures below 25°C in a dry, ventilated area .
  • Handling : Use explosion-proof refrigerators for cooling. Avoid contact with strong oxidizers (e.g., HNO3_3) or Lewis acids (e.g., BF3_3), which may trigger violent decomposition .

Advanced: How can researchers resolve contradictions in toxicity data for silyl ether derivatives?

Methodological Answer:

  • Data Harmonization : Apply systematic review frameworks (e.g., EPA’s IRIS) to assess study quality. Prioritize in vivo studies with controlled exposure routes (oral/inhalation) over acute toxicity assays. Use meta-analysis to quantify heterogeneity .
  • Mechanistic Studies : Conduct PBPK modeling to extrapolate interspecies differences. Evaluate genotoxicity via Ames tests or comet assays to clarify conflicting carcinogenicity reports .

Advanced: What computational tools are effective for predicting this compound’s reactivity in novel reactions?

Methodological Answer:

  • Quantum Chemistry : Use Gaussian or ORCA for reaction path searches. Compare calculated activation barriers (e.g., for silyl group migration) with experimental kinetics .
  • Machine Learning : Train models on existing silyl ether reaction datasets (e.g., Reaxys) to predict optimal catalysts or solvents. Validate predictions with high-throughput screening .

Basic: Which analytical techniques best differentiate this compound from its degradation products?

Methodological Answer:

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to separate hydrolyzed products. Use GC-MS for volatile byproducts .
  • Spectroscopy : Monitor Si-O bond cleavage via 29^{29}Si NMR or Raman spectroscopy. Compare with NIST reference spectra for degradation intermediates .

Advanced: How does the stability of this compound vary under different solvent systems?

Methodological Answer:

  • Kinetic Studies : Conduct accelerated stability tests in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane). Track degradation rates using Arrhenius plots .
  • Solvent-Solute Interactions : Use COSMO-RS simulations to predict solvation effects. Correlate with experimental kobsk_{\text{obs}} values to identify stabilizing solvents .

Advanced: What strategies mitigate solvent interference in spectroscopic analysis of silyl ethers?

Methodological Answer:

  • Deuteration : Use deuterated solvents (e.g., CDCl3_3) to eliminate background signals in 1^1H NMR. For IR, employ ATR-FTIR to minimize solvent absorption .
  • Computational Subtraction : Apply algorithms (e.g., solvent peak fitting in MestReNova) to isolate analyte signals in complex matrices .

Basic: How to design experiments optimizing this compound’s yield in multistep syntheses?

Methodological Answer:

  • DoE Approach : Use factorial design (e.g., 2k^k) to test variables (temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
  • In Situ Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation and adjust parameters in real time .

Advanced: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Methodological Answer:

  • Degradation Pathways : Perform hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light). Analyze products via LC-QTOF-MS .
  • Bioaccumulation : Use log KowK_{\text{ow}} predictions (EPI Suite) and aquatic toxicity assays (Daphnia magna) to assess risks. Compare with structural analogs (e.g., MTBE) .

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